Cas no 55582-31-5 (Benzoic acid,2-(2-propyn-1-yloxy)-)

Benzoic acid,2-(2-propyn-1-yloxy)- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,2-(2-propyn-1-yloxy)-
- 2-(2-propyn-1-yloxy)Benzoic acid
- 2-(2-PROPYNYLOXY)BENZENECARBOXYLIC ACID
- 2-prop-2-ynoxybenzoic acid
- 2-(prop-2-yn-1-yloxy)benzoic acid
- 2-O-(prop-2-ynyl) salicylic acid
- 2-prop-2-ynyloxybenzoic acid
- o-Propargylbenzoesaeure
- propynyloxybenzenecarboxylicacid
- 2-(prop-2-yn-1-yloxy)benzoicacid
- AKOS000167377
- GWSHQLNZKYWYGT-UHFFFAOYSA-N
- 11R-0204
- AT18967
- MFCD03001228
- CS-0317631
- SCHEMBL2450197
- 2-[(Prop-2-yn-1-yl)oxy]benzoic acid
- FT-0679930
- DTXSID20376931
- J-506563
- 2-(prop-2-ynyloxy)benzoic acid
- 55582-31-5
-
- MDL: MFCD03001228
- インチ: InChI=1S/C10H8O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12)
- InChIKey: GWSHQLNZKYWYGT-UHFFFAOYSA-N
- SMILES: C#CCOC1=CC=CC=C1C(=O)O
計算された属性
- 精确分子量: 176.04700
- 同位素质量: 175.039519
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4
- XLogP3: 2.4
じっけんとくせい
- 密度みつど: 1.234
- ゆうかいてん: 86-87°C
- Boiling Point: 331.7°Cat760mmHg
- フラッシュポイント: 134.8°C
- PSA: 46.53000
- LogP: 1.39680
Benzoic acid,2-(2-propyn-1-yloxy)- Security Information
- HazardClass:IRRITANT
Benzoic acid,2-(2-propyn-1-yloxy)- 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Benzoic acid,2-(2-propyn-1-yloxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 042654-500mg |
2-(2-Propynyloxy)benzenecarboxylic acid |
55582-31-5 | >95% | 500mg |
1477.0CNY | 2021-07-13 | |
Key Organics Ltd | 11R-0204-1MG |
2-(2-propynyloxy)benzenecarboxylic acid |
55582-31-5 | >95% | 1mg |
£37.00 | 2025-02-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 042654-5g |
2-(2-Propynyloxy)benzenecarboxylic acid |
55582-31-5 | >95% | 5g |
7949.0CNY | 2021-07-13 | |
Key Organics Ltd | 11R-0204-0.5G |
2-(2-propynyloxy)benzenecarboxylic acid |
55582-31-5 | >95% | 0.5g |
£105.00 | 2025-02-09 | |
Key Organics Ltd | 11R-0204-100G |
2-(2-propynyloxy)benzenecarboxylic acid |
55582-31-5 | >95% | 100g |
£6188.00 | 2025-02-09 | |
Key Organics Ltd | 11R-0204-50G |
2-(2-propynyloxy)benzenecarboxylic acid |
55582-31-5 | >95% | 50g |
£3300.00 | 2025-02-09 | |
Key Organics Ltd | 11R-0204-10MG |
2-(2-propynyloxy)benzenecarboxylic acid |
55582-31-5 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | 11R-0204-25G |
2-(2-propynyloxy)benzenecarboxylic acid |
55582-31-5 | >95% | 25g |
£1815.00 | 2025-02-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 042654-500mg |
2-(2-Propynyloxy)benzenecarboxylic acid |
55582-31-5 | >95% | 500mg |
1477CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 042654-5g |
2-(2-Propynyloxy)benzenecarboxylic acid |
55582-31-5 | >95% | 5g |
7949CNY | 2021-05-07 |
Benzoic acid,2-(2-propyn-1-yloxy)- 関連文献
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Alexander R. Norman,Martina N. Yousif,Christopher S. P. McErlean Org. Chem. Front. 2018 5 3267
Benzoic acid,2-(2-propyn-1-yloxy)-に関する追加情報
Benzoic acid,2-(2-propyn-1-yloxy)- (CAS No. 55582-31-5): A Comprehensive Overview in Modern Chemical Biology
Benzoic acid,2-(2-propyn-1-yloxy)-, identified by its Chemical Abstracts Service (CAS) number 55582-31-5, is a specialized organic compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motif—a benzoic acid core substituted with a propargyl ether group—exhibits a range of intriguing chemical and biological properties that make it a valuable candidate for further exploration.
The molecular structure of Benzoic acid,2-(2-propyn-1-yloxy)- consists of a benzene ring functionalized with a carboxylic acid group at one position and an ether linkage to a propargyl group at another. This configuration imparts distinct reactivity and potential biological activity, making it a compound of interest in the development of novel therapeutic agents. The propargyl group, in particular, is known for its ability to participate in various chemical transformations, including metal-catalyzed coupling reactions, which are widely utilized in synthetic organic chemistry.
In recent years, the pharmaceutical industry has seen a surge in the exploration of propargyl-containing compounds due to their versatile applications. The propargyl group can serve as a handle for further functionalization, allowing chemists to design molecules with tailored properties. For instance, it can be converted into other functional groups such as aldehydes, ketones, or amines through well-established synthetic protocols. This flexibility makes Benzoic acid,2-(2-propyn-1-yloxy)- a promising scaffold for drug discovery efforts.
One of the most compelling aspects of Benzoic acid,2-(2-propyn-1-yloxy)- is its potential biological activity. Benzoic acid derivatives are well-documented for their antimicrobial and anti-inflammatory properties. The addition of the propargyl ether moiety may enhance these effects or introduce new mechanisms of action. Current research is focused on understanding how this compound interacts with biological targets and whether it can modulate key pathways involved in disease processes.
The synthesis of Benzoic acid,2-(2-propyn-1-yloxy)- presents an interesting challenge due to the need to introduce both the benzoic acid and propargyl ether functionalities in a regioselective manner. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve this goal. These methods allow for precise control over the molecular architecture, ensuring that the desired product is obtained with high yield and purity.
In academic research circles, Benzoic acid,2-(2-propyn-1-yloxy)- has been investigated for its potential role in medicinal chemistry. Studies have shown that derivatives of benzoic acid can exhibit inhibitory effects on various enzymes and receptors. The propargyl group may further enhance these interactions by serving as a recognition element for biological targets. This has led to the hypothesis that Benzoic acid,2-(2-propyn-1-yloxy)- could be a lead compound for the development of new drugs targeting neurological disorders or inflammatory conditions.
The chemical reactivity of Benzoic acid,2-(2-propyn-1-yloxy)- also makes it an attractive intermediate for the synthesis of more complex molecules. Researchers have explored its use in constructing heterocyclic compounds, which are known to exhibit diverse biological activities. By incorporating this compound into larger frameworks, scientists aim to develop novel scaffolds with enhanced pharmacological properties.
Evaluation of the pharmacokinetic profile of Benzoic acid,2-(2-propyn-1-yloxy)- is another critical aspect being studied. Understanding how the body processes this compound—its absorption, distribution, metabolism, and excretion (ADME)—is essential for assessing its potential as a therapeutic agent. Preclinical studies are underway to determine whether it can be effectively delivered to target tissues and whether it exhibits favorable toxicity profiles.
The future directions for research on Benzoic acid,2-(2-propyn-1-yloxy)- are promising and multifaceted. One area of focus is the exploration of its derivatives to identify compounds with improved efficacy and reduced side effects. Another avenue involves investigating its mechanism of action at a molecular level using computational modeling and structural biology techniques. These approaches will provide deeper insights into how this compound interacts with biological systems.
In conclusion, Benzoic acid,2-(2-propyn-1-yloxy)-, CAS No. 55582-31-5, represents an exciting opportunity in chemical biology and pharmaceutical development. Its unique structure and versatile reactivity position it as a valuable tool for researchers seeking to discover new therapeutic agents. As our understanding of its properties grows through ongoing studies, we can anticipate that this compound will play an increasingly important role in addressing unmet medical needs.
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